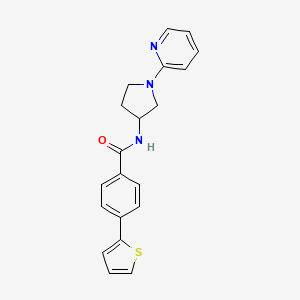

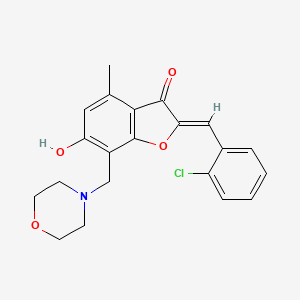

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, a novel cyclic system in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. The process included an oxidation step using copper(II) chloride, leading to cyclization and the formation of new derivatives and their copper(II) complexes . Another study reported the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, characterized by various spectroscopic techniques . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide was developed, yielding the target compound in high yield under the catalytic action of triethylamine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various techniques. X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, their thiadiazolo[2,3-a]pyridine counterparts, and the copper(II) complexes, revealing stable planar geometries around the central copper ion . The crystal structure of N-benzoyl-N',N''-bis(pyrrolidinyl)phosphoric triamide was also determined, showing significant shortening of the P.N bond lengths and planarity of the nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and coordination reactions. The oxidation and cyclization of the thiadiazolo[2,3-a]pyridine derivatives were crucial steps in the formation of the new benzamide derivatives and their copper(II) complexes . The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide also involved a reaction between salicylic acid and 4-aminopyridine, catalyzed by triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from spectroscopic data. The N-(pyridine-2-ylcarbamothioyl)benzamide derivatives did not exhibit cytotoxic activity, whereas their oxidized counterparts and copper(II) complexes showed significant cytotoxicity against various human cancer cell lines . The compounds synthesized in the other studies were characterized by 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis, which provided insights into their chemical properties .

Case Studies and Cytotoxic Activity

The cytotoxic activity of the synthesized compounds was evaluated in vitro against five human cancer cell lines. The N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes demonstrated significant cytotoxicity, particularly against the MDA-MB-231 and LNCap cell lines, with the complexes showing smaller IC50 values than the benzamide derivatives . This suggests potential applications of these compounds in cancer therapy, warranting further investigation.

科学的研究の応用

Chemical and Biological Properties

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide is a compound characterized by its aromatic structure, involving pyrrolidine, pyridine, and thiophene moieties. These structural components are significant in various chemical and biological applications due to their unique properties and interactions.

Thiophene Derivatives in Carcinogenicity Studies

- Thiophene analogues, including those similar in structure to this compound, have been synthesized and evaluated for potential carcinogenicity. The biological activities observed in vitro indicate the importance of thiophene moieties in understanding the carcinogenic potential of aromatic compounds, although the real-world implications in vivo are still under study (Ashby et al., 1978).

Bioactive Properties of Pyrrolidine

- The pyrrolidine ring, as part of the chemical structure of this compound, is extensively utilized in medicinal chemistry. It's known for enabling efficient exploration of pharmacophore space due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These properties make pyrrolidine a versatile scaffold for designing biologically active compounds with target selectivity (Li Petri et al., 2021).

Central Nervous System (CNS) Drug Synthesis Potential

- Compounds with pyridine and thiophene rings have been identified as potential leads for synthesizing CNS-acting drugs. This finding highlights the significance of these moieties in the design and development of therapeutics targeting CNS disorders (Saganuwan, 2017).

Heterocycles in Drug Design

- Five-membered heterocycles like furan and thiophene are structural units of bioactive molecules, underscoring their importance in medicinal chemistry. The role of thiophene as a substituent significantly influences the activity and selectivity of bioactive compounds, demonstrating the critical role of structural moieties akin to those in this compound (Ostrowski, 2022).

Pyrimidine-Based Optical Sensors

- The structural components of this compound, particularly pyridine and thiophene, contribute to the synthesis of pyrimidine-based optical sensors. These sensors have a range of biological and medicinal applications, exemplifying the versatility of such chemical structures in various domains (Jindal & Kaur, 2021).

特性

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-20(16-8-6-15(7-9-16)18-4-3-13-25-18)22-17-10-12-23(14-17)19-5-1-2-11-21-19/h1-9,11,13,17H,10,12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILMESMHZSPCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)

![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)

![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)